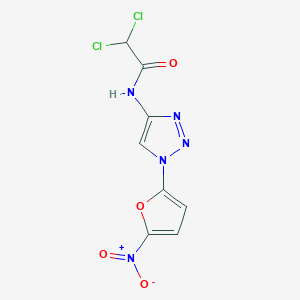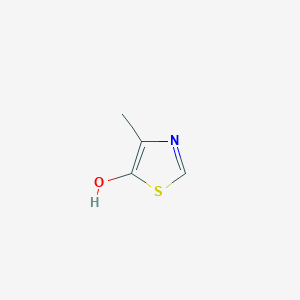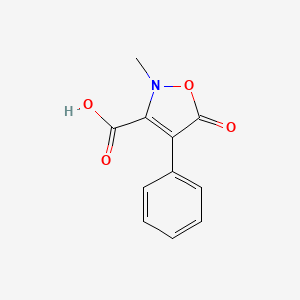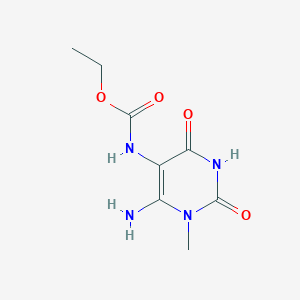![molecular formula C25H28FN5O4 B12919752 2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide CAS No. 628279-20-9](/img/structure/B12919752.png)
2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules in unique ways, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the tetrahydropyrimidinone core, the introduction of the fluorobenzyl group, and the acetamidophenyl moiety. Typical reaction conditions might include:
Formation of the tetrahydropyrimidinone core: This could involve a cyclization reaction using appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the acetamidophenyl group: This could be achieved through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino or acetamido groups.
Reduction: Reduction of the carbonyl groups in the tetrahydropyrimidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Lacks the fluorobenzyl group.
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
特性
CAS番号 |
628279-20-9 |
|---|---|
分子式 |
C25H28FN5O4 |
分子量 |
481.5 g/mol |
IUPAC名 |
2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-[(3-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C25H28FN5O4/c1-3-4-12-30-23(27)22(24(34)31(25(30)35)15-18-6-5-7-19(26)13-18)29-21(33)14-17-8-10-20(11-9-17)28-16(2)32/h5-11,13H,3-4,12,14-15,27H2,1-2H3,(H,28,32)(H,29,33) |
InChIキー |
RFHNNJPISDNNQT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)





![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)



![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)

